molecular formula C15H27NO3 B14891446 Ethyl (3R,4R,5S)-4-amino-5-methyl-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate

Ethyl (3R,4R,5S)-4-amino-5-methyl-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate

Cat. No.: B14891446
M. Wt: 269.38 g/mol
InChI Key: HTOHPBPWJFDTFV-ZLKJLUDKSA-N
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Description

Ethyl (3R,4R,5S)-4-amino-5-methyl-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate is an organic compound with a complex structure that includes a cyclohexene ring, an amino group, a methyl group, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (3R,4R,5S)-4-amino-5-methyl-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate typically involves multiple steps, including the formation of the cyclohexene ring and the introduction of the functional groups. Common synthetic routes may involve:

    Cyclohexene Ring Formation: This can be achieved through cyclization reactions using appropriate precursors.

    Functional Group Introduction: Amino, methyl, and ethyl ester groups are introduced through substitution reactions, often using reagents like amines, methylating agents, and ethyl chloroformate.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Ethyl (3R,4R,5S)-4-amino-5-methyl-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into their reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl (3R,4R,5S)-4-amino-5-methyl-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis, facilitating the production of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Ethyl (3R,4R,5S)-4-amino-5-methyl-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form specific interactions, influencing biological pathways and processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Ethyl (3R,4R,5S)-4-amino-5-methyl-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate can be compared with similar compounds such as:

These compounds share similar structural features but differ in their functional groups, which can lead to variations in their chemical reactivity and applications

Properties

Molecular Formula

C15H27NO3

Molecular Weight

269.38 g/mol

IUPAC Name

ethyl (3R,4R,5S)-4-amino-5-methyl-3-pentan-3-yloxycyclohexene-1-carboxylate

InChI

InChI=1S/C15H27NO3/c1-5-12(6-2)19-13-9-11(15(17)18-7-3)8-10(4)14(13)16/h9-10,12-14H,5-8,16H2,1-4H3/t10-,13+,14+/m0/s1

InChI Key

HTOHPBPWJFDTFV-ZLKJLUDKSA-N

Isomeric SMILES

CCC(CC)O[C@@H]1C=C(C[C@@H]([C@H]1N)C)C(=O)OCC

Canonical SMILES

CCC(CC)OC1C=C(CC(C1N)C)C(=O)OCC

Origin of Product

United States

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